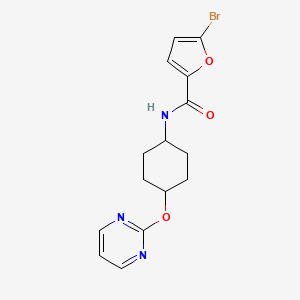

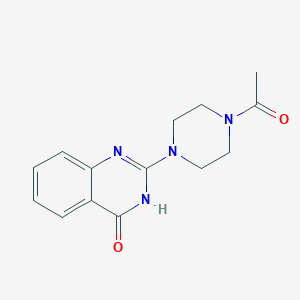

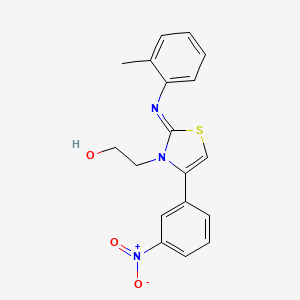

5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related furan carboxamide compounds involves various chemical reactions. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by a Suzuki-Miyaura cross-coupling reaction to yield various analogues . Similarly, the synthesis of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole was performed using an acid-catalyzed Belinelli synthesis, which is a three-component reaction . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single-crystal X-ray diffraction, which provided detailed information about bond lengths, angles, and crystal packing . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of furan carboxamide derivatives can be influenced by the presence of substituents on the furan ring. For instance, selective N- or O-alkylation of pyrimidin-2(1H)-ones was achieved using brominated enones, with the selectivity being driven by the substituent at the 6-position of the pyrimidine ring . This suggests that the substituents on "this compound" could similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are important for their potential application as pharmaceuticals. The provided papers do not directly discuss these properties for the compound , but studies on similar compounds, such as the antimicrobial activity of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides, suggest that these molecules can interact with biological systems, which is indicative of their solubility and stability under physiological conditions .

Applications De Recherche Scientifique

Antiprotozoal Applications

Compounds related to "5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide" have shown promising results as antiprotozoal agents. Specifically, novel dicationic imidazo[1,2-a]pyridines and their derivatives have demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases like sleeping sickness and malaria. These compounds exhibit strong DNA affinities, contributing to their effectiveness against these protozoal infections (Ismail et al., 2004).

Anticancer Applications

Research on pyrazolopyrimidine derivatives has revealed their potential as anticancer agents. These compounds have been found to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship analysis indicates their cytotoxic effects against various cancer cell lines, underscoring their potential in cancer therapy (Rahmouni et al., 2016).

Anti-inflammatory and Analgesic Applications

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds have shown significant activity in models of pain and inflammation, with some derivatives demonstrating comparable or superior effects to standard drugs. This research highlights the potential of thiazolopyrimidine derivatives in developing new analgesic and anti-inflammatory medications (Selvam et al., 2012).

Antibacterial Applications

Compounds derived from "this compound" have been explored for their antibacterial properties. Notably, novel heterocyclic compounds have exhibited high antibacterial activity against resistant strains of bacteria such as Mycobacterium tuberculosis, Neisseria gonorrhoeae, and Staphylococcus aureus, including methicillin-resistant strains (MRSA). This research supports the development of new antibacterial agents to combat drug-resistant infections (Verbitskiy et al., 2017).

Propriétés

IUPAC Name |

5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3/c16-13-7-6-12(22-13)14(20)19-10-2-4-11(5-3-10)21-15-17-8-1-9-18-15/h1,6-11H,2-5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWWGSBKRMHGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)

![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)

![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)

![Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate](/img/structure/B2527468.png)